molecular formula C5H8N2OS B13055274 (r)-2-Amino-2-(thiazol-2-yl)ethanol

(r)-2-Amino-2-(thiazol-2-yl)ethanol

Cat. No.: B13055274
M. Wt: 144.20 g/mol
InChI Key: PQHIWASNKXZJSS-SCSAIBSYSA-N
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Description

®-2-Amino-2-(thiazol-2-yl)ethanol is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(thiazol-2-yl)ethanol typically involves the reaction of thiazole derivatives with appropriate amines. One common method is the base-catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(thiazol-2-yl)ethanol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions, microwave irradiation, and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(thiazol-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(thiazol-2-yl)ethanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound can modulate signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(thiazol-2-yl)ethanol is unique due to its specific combination of an amino group and a thiazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

(2R)-2-amino-2-(1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C5H8N2OS/c6-4(3-8)5-7-1-2-9-5/h1-2,4,8H,3,6H2/t4-/m1/s1

InChI Key

PQHIWASNKXZJSS-SCSAIBSYSA-N

Isomeric SMILES

C1=CSC(=N1)[C@@H](CO)N

Canonical SMILES

C1=CSC(=N1)C(CO)N

Origin of Product

United States

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